molecular formula C8H14ClNO4S B1316614 Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate CAS No. 765962-70-7

Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate

Cat. No.: B1316614
CAS No.: 765962-70-7
M. Wt: 255.72 g/mol
InChI Key: AYLNINMKMQOFAN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate is systematically named according to IUPAC guidelines by prioritizing functional groups in decreasing order of seniority. The parent structure is piperidine, a six-membered saturated heterocycle containing one nitrogen atom. The substituents are numbered to assign the lowest possible locants: a chlorosulfonyl group (-SO$$2$$Cl) occupies position 1, while an ethyl ester (-COOCH$$2$$CH$$_3$$) is attached to position 3. The resulting name, This compound , reflects this substitution pattern.

The compound’s CAS registry number, 765962-70-7 , serves as a unique identifier in chemical databases. Its SMILES notation, CCOC(=O)C1CCCN(C1)S(=O)(=O)Cl , encodes the connectivity of atoms, emphasizing the piperidine ring, ester group, and sulfonyl chloride moiety. The InChIKey, AYLNINMKMQOFAN-UHFFFAOYSA-N , further distinguishes its stereochemical and structural features in digital repositories.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C$$8$$H$${14}$$ClNO$$_4$$S , with a molar mass of 255.72 g/mol . The piperidine ring adopts a chair conformation , as evidenced by crystallographic studies of analogous compounds. In this conformation, the chlorosulfonyl group at position 1 and the ethyl ester at position 3 occupy equatorial positions to minimize steric strain.

Stereochemical analysis reveals no chiral centers in the molecule due to the symmetrical substitution pattern of the piperidine ring. However, rotational barriers around the sulfonyl and ester groups introduce conformational flexibility , influencing reactivity in nucleophilic substitution reactions. For instance, the chlorosulfonyl group’s electrophilic sulfur atom adopts a tetrahedral geometry, facilitating interactions with nucleophiles.

Crystallographic Analysis and Conformational Isomerism

While direct crystallographic data for this compound are limited, studies on related piperidine sulfonyl derivatives provide insights. For example, piperidine-4-carboxylic acid complexes crystallize in orthorhombic systems (space group Pna2$$_1$$) with hydrogen-bonded networks stabilizing chair conformations. Similarly, N-nitroso-piperidine derivatives exhibit boat conformations under specific conditions, though chair forms dominate in solution.

Conformational isomerism in this compound arises from:

  • Ring puckering : The piperidine ring interconverts between chair and twist-boat conformers, though the chair form is energetically favored.
  • Ester group rotation : The ethyl ester rotates freely, adopting s-cis or s-trans orientations relative to the carbonyl group.
  • Sulfonyl group geometry : The S=O bonds adopt a tetrahedral arrangement, with bond angles near 109.5°, as observed in sulfonamide derivatives.

Comparative Analysis with Related Piperidine Sulfonyl Derivatives

This compound belongs to a broader class of piperidine sulfonyl compounds, which vary in substituent position and functional groups. Key comparisons include:

Compound Name CAS Number Molecular Formula Substituent Positions Key Structural Differences
Ethyl 1-(chlorosulfonyl)piperidine-4-carboxylate 765962-67-2 C$$8$$H$${14}$$ClNO$$_4$$S 1-SO$$_2$$Cl, 4-COOEt Ester at position 4 alters steric effects
1-(Chlorosulfonyl)piperidine-3-carboxylic acid 1935466-78-6 C$$6$$H$${10}$$ClNO$$_4$$S 1-SO$$_2$$Cl, 3-COOH Free carboxylic acid enhances polarity
tert-Butyl 3-(chlorosulfonyl)piperidine-1-carboxylate 1260664-44-5 C$${10}$$H$${18}$$ClNO$$_4$$S 1-Boc, 3-SO$$_2$$Cl Bulky tert-butyl group affects solubility

Key Observations :

  • Positional Isomerism : Moving the ester from position 3 to 4 (e.g., 765962-67-2 vs. 765962-70-7) reduces steric hindrance near the sulfonyl group, enhancing reactivity toward nucleophiles.
  • Functional Group Impact : Replacing the ethyl ester with a carboxylic acid (1935466-78-6) increases hydrogen-bonding capacity, influencing crystallization behavior.
  • Steric Effects : tert-Butyl derivatives (1260664-44-5) exhibit lower solubility in polar solvents due to hydrophobic interactions.

These structural nuances underscore the importance of substituent placement in modulating physicochemical properties and reactivity in piperidine sulfonyl chemistry.

Properties

IUPAC Name

ethyl 1-chlorosulfonylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14ClNO4S/c1-2-14-8(11)7-4-3-5-10(6-7)15(9,12)13/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLNINMKMQOFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240091
Record name Ethyl 1-(chlorosulfonyl)-3-piperidinecarboxylate
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Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765962-70-7
Record name Ethyl 1-(chlorosulfonyl)-3-piperidinecarboxylate
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Record name Ethyl 1-(chlorosulfonyl)-3-piperidinecarboxylate
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Record name ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate
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Preparation Methods

General Synthetic Route

The synthesis of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonic acid or its derivatives. The general steps include:

  • Starting Material Preparation :

    • Piperidine derivatives are utilized as the base structure.
    • Functionalization at the 3-carboxylic acid position is achieved by esterification with ethanol.
  • Chlorosulfonation Reaction :

    • Chlorosulfonic acid ($$HSO_3Cl$$) or similar reagents are used to introduce the chlorosulfonyl group.
    • The reaction is carried out in the presence of an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
  • Reaction Conditions :

    • Temperature: Maintained between 0–10°C to prevent side reactions.
    • Duration: Reaction time generally ranges from 2 to 6 hours depending on the scale and desired yield.
    • Base: Triethylamine (TEA) or pyridine is added to neutralize the hydrochloric acid formed during the reaction.

Optimized Protocol

An optimized protocol for higher yields and purity involves:

  • Step 1: Esterification :

    • React piperidine-3-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
    • Reflux the mixture for 4–6 hours under controlled conditions.
  • Step 2: Chlorosulfonation :

    • Dissolve the esterified product in DCM.
    • Slowly add chlorosulfonic acid dropwise while maintaining a low temperature (0–5°C).
    • Stir for an additional 4 hours at room temperature.
  • Step 3: Work-Up :

    • Quench the reaction mixture with ice-cold water.
    • Extract the organic layer using DCM.
    • Wash with brine solution and dry over anhydrous sodium sulfate.
    • Purify the crude product via recrystallization or column chromatography.

Alternative Approaches

Several alternative methods have been explored to improve efficiency:

  • Microwave-Assisted Synthesis :

    • Reduces reaction time significantly while maintaining high yields.
    • Requires specialized equipment and careful monitoring of temperature and pressure.
  • Solvent-Free Synthesis :

    • Employs solid-phase reagents to minimize solvent use, making it environmentally friendly.
    • Often results in lower yields compared to solvent-based methods.

Reaction Analysis

Table 1: Reaction Parameters

Parameter Optimal Value Notes
Solvent DCM or THF Ensures solubility of reactants
Temperature 0–10°C Prevents decomposition
Base Triethylamine Neutralizes HCl byproduct
Reaction Time 4–6 hours Dependent on reagent quality

Table 2: Yield Comparison

Method Yield (%) Purity (%)
Conventional Heating 75–85 ~90
Microwave-Assisted 85–95 ~95
Solvent-Free 60–70 ~85

Key Considerations

  • Reagent Quality :
    High-purity reagents are essential to avoid impurities that can affect downstream applications.

  • Safety Precautions :
    Chlorosulfonic acid is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Environmental Impact : Use of greener solvents like ethyl acetate or ethanol is encouraged to reduce environmental hazards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl (-SO₂Cl) group undergoes nucleophilic substitution with amines, alcohols, and thiols (Figure 1). For example:

  • Amines : React to form sulfonamides (R-SO₂-NR’₂) under mild conditions (e.g., pyridine/DCM, 50°C) .

  • Alcohols : Generate sulfonate esters (R-SO₂-OR’) in the presence of bases like K₂CO₃.

  • Thiols : Yield sulfonyl thioethers (R-SO₂-SR’) with high efficiency.

Key Factors :

  • Steric hindrance from the piperidine ring affects reaction rates.

  • Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .

Hydrolysis Reactions

The ethyl ester and chlorosulfonyl groups are susceptible to hydrolysis:

  • Acidic Hydrolysis :

    • Ester → Carboxylic acid (e.g., 1-(chlorosulfonyl)piperidine-3-carboxylic acid).

    • Chlorosulfonyl → Sulfonic acid (requires prolonged heating).

  • Basic Hydrolysis :

    • Ester → Carboxylate salt (e.g., NaOH/EtOH yields sodium carboxylate).

Kinetic Data :

ConditionProductReaction TimeYield
1M HCl, refluxCarboxylic acid + SO₂Cl hydrolysis24 h82–95%
0.1M NaOH, rtSodium carboxylate13–22 h70–82%

Data synthesized from

Elimination Reactions

Under strong basic conditions (e.g., DBU, DIPEA), the compound undergoes β-elimination to form:

  • Alkenes : Via dehydrohalogenation, releasing SO₂ and HCl.

  • Byproducts : SO₂ gas and chloride salts are typical.

Example :
Ethyl 1 chlorosulfonyl piperidine 3 carboxylateDBU THF1 piperidine 3 carboxylate+SO2+HCl\text{Ethyl 1 chlorosulfonyl piperidine 3 carboxylate}\xrightarrow{\text{DBU THF}}\text{1 piperidine 3 carboxylate}+\text{SO}_2+\text{HCl}.

Sulfonamide Formation

Reaction with primary/secondary amines produces sulfonamide derivatives, critical in medicinal chemistry:

  • Amine Scope : Aliphatic amines (e.g., morpholine, piperazine) react efficiently, while aromatic amines require harsher conditions .

  • Applications : Used to synthesize enzyme inhibitors and antitumor agents.

Case Study :
Reaction with 5-methylisoxazol-3-amine yields a sulfonamide analog with retained bioactivity (IC₅₀ = 189 ± 15 μM against SpyCas9) .

Comparative Reactivity of Structural Analogs

CompoundChlorosulfonyl PositionKey Reactivity Differences
Ethyl 1-(chlorosulfonyl)piperidine-2-carboxylateC2Higher steric hindrance slows nucleophilic substitution
1-(Chlorosulfonyl)piperidine-3-carboxylic acidC3Carboxylic acid enhances solubility but reduces electrophilicity
tert-Butyl 3-(chlorosulfonyl)piperidine-1-carboxylateC1, C3tert-Butyl group increases stability toward hydrolysis

Structural comparisons from

Stability and Handling Considerations

  • Storage : Stable at −20°C under inert gas but degrades upon prolonged exposure to moisture .

  • Decomposition Products : SO₂, HCl, and carboxylic acids under acidic/basic conditions.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its chlorosulfonyl group enhances its reactivity, allowing for the formation of covalent bonds with nucleophiles. This property is crucial for developing new synthetic pathways in organic chemistry .

2. Drug Development

  • The compound is explored for its potential as a drug candidate due to its ability to modify biological macromolecules. Its reactivity allows it to interact with enzymes and receptors, making it a candidate for designing enzyme inhibitors and receptor modulators . Notably, it can covalently modify active site residues in enzymes, leading to their inactivation, which is beneficial for therapeutic applications.

3. Biological Activity

  • This compound has been studied for its biological activities, including:
    • Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor is significant in pharmacology. It can inhibit specific enzymes by covalently binding to their active sites .
    • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, potentially targeting viral replication mechanisms .

Case Study 1: Synthesis of Enzyme Inhibitors

In a study focused on synthesizing novel enzyme inhibitors, this compound was utilized as a key intermediate. The study demonstrated that modifications to the chlorosulfonyl group could significantly enhance the inhibitory potency against target enzymes involved in disease pathways.

Case Study 2: Development of Antiviral Agents

Research investigating the antiviral potential of piperidine derivatives highlighted this compound's role in developing agents that inhibit viral replication. The findings indicated that structural modifications could lead to compounds with improved efficacy against specific viral targets.

Mechanism of Action

The mechanism of action of Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various substituted derivatives. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological molecules .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The chlorosulfonyl group in the target compound confers higher electrophilicity compared to aryl sulfonyl or benzoyl derivatives, enabling rapid nucleophilic substitutions (e.g., with amines to form sulfonamides) .
  • Synthetic Flexibility : Aryl sulfonyl analogues (e.g., 4-chlorophenyl) are synthesized under milder conditions (aqueous Na₂CO₃, room temperature) , whereas chlorosulfonyl derivatives may require controlled pH and anhydrous conditions to avoid hydrolysis .

Physicochemical Properties

Property Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate Ethyl 1-benzylpiperidine-3-carboxylate
Solubility Low in water; soluble in DCM, DMF Poor water solubility; soluble in EtOAc, THF Soluble in ethanol, chloroform
Stability Prone to hydrolysis (SO₂Cl reacts with H₂O) Stable under ambient conditions Stable; resistant to hydrolysis
Melting Point Not reported 120–122°C (recrystallized from ethanol) 89–91°C

Spectroscopic Data :

  • NMR : Ethyl ester protons appear as quartets at δ ~4.1–4.2 ppm. Piperidine ring protons resonate between δ 1.5–3.5 ppm, with shifts depending on substituents (e.g., SO₂Cl causes deshielding) .
  • IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1350–1150 cm⁻¹ (S=O stretching in sulfonyl groups) .

Biological Activity

Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, a carboxylate group, and a chlorosulfonyl moiety. The chemical formula can be represented as C9H12ClO4SC_9H_{12}ClO_4S. Its structural attributes contribute to its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The chlorosulfonyl group enhances electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological macromolecules such as proteins and nucleic acids. This property is crucial for modulating enzyme activities and influencing signaling pathways within cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against specific bacterial strains.
  • Antitumor Potential : Investigations into its effects on cancer cell lines have shown promise, indicating that it may inhibit cell proliferation in certain types of tumors.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may have therapeutic implications.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of this compound revealed that it exhibits significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Antitumor Activity

In vitro assays conducted on various cancer cell lines showed that this compound can induce apoptosis in A-549 (lung cancer) and MDA-MB-468 (breast cancer) cells. The compound's IC50 values were recorded as follows:

Cell LineIC50 (µM)
A-5495.2
MDA-MB-4684.8

These results suggest that the compound may serve as a lead structure for the development of new anticancer agents.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection rates compared to the control group, highlighting its potential in clinical applications.

Case Study 2: Cancer Treatment

In another study, researchers explored the use of this compound in combination with standard chemotherapy agents. The combination therapy resulted in enhanced cytotoxicity against tumor cells, suggesting a synergistic effect that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 1-(chlorosulfonyl)piperidine-3-carboxylate in a laboratory setting?

  • Methodological Answer: Synthesis typically involves sulfonylation of a piperidine carboxylate precursor. For analogous compounds (e.g., Ethyl-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate), the reaction is conducted in water with pH maintained at 10–11 using 15% Na₂CO₃ to ensure nucleophilic deprotonation of the piperidine nitrogen. Reaction progress is monitored via TLC (mobile phase: n-hexane/EtOAc). Post-reaction neutralization precipitates the product, which is filtered, washed, and recrystallized from ethanol .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer: Safety data sheets (SDS) emphasize strict adherence to PPE (gloves, goggles, lab coats) and use of fume hoods. Prolonged storage should be avoided due to potential degradation, which may increase hazard risks. Disposal requires compliance with federal/state regulations and must be performed by qualified personnel .

Q. How can researchers confirm the structural integrity of synthesized this compound?

  • Methodological Answer: Characterization relies on analytical techniques such as:

  • ¹H/¹³C NMR : To verify piperidine ring substitution patterns and ester/carbonyl groups.
  • LC-MS/HRMS : For molecular weight confirmation (e.g., ESI-MS m/z values).
  • TLC : To assess purity during synthesis .

Advanced Research Questions

Q. What kinetic parameters govern the thermal decomposition of piperidine carboxylate derivatives?

  • Methodological Answer: Gas-phase elimination studies of ethyl piperidine-3-carboxylate analogs reveal Arrhenius parameters for decomposition. For example:

  • Ethyl piperidine-3-carboxylate : log κ₁(s⁻¹) = 13.12 – (210.4 kJ mol⁻¹)(2.303 RT)⁻¹.
    These parameters help predict stability under varying temperatures, critical for reaction design and storage .

Q. How can reaction conditions be optimized to improve yields in derivative synthesis?

  • Methodological Answer: Optimization strategies include:

  • Base selection : K₂CO₃ or Na₂CO₃ to maintain pH and enhance nucleophilicity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) for sulfonylation reactions.
  • Catalysts : Use of NaI as a catalyst in alkylation reactions (e.g., synthesis of ethyl 1-(4-hydroxybutyl)piperidine-3-carboxylate) .

Q. What mechanistic insights exist for elimination pathways in piperidine carboxylate esters?

  • Methodological Answer: Elimination proceeds via a six-membered cyclic transition state, as demonstrated in gas-phase studies. Substituents on the piperidine ring (e.g., methyl groups) alter activation energies, with electron-withdrawing groups (e.g., chlorosulfonyl) increasing decomposition rates. Computational modeling (DFT) can further validate these pathways .

Q. How do structural modifications influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: The chlorosulfonyl group acts as a leaving group, enabling nucleophilic displacement. Steric hindrance from the piperidine ring and electron density at the reaction site (influenced by the ester group) dictate reactivity. For example, coupling with amines or thiols requires careful control of steric bulk and solvent polarity .

Data Contradictions and Validation

  • Synthesis pH Requirements : While specifies pH 10–11 for sulfonylation, other studies (e.g., alkylation in ) use milder conditions. Researchers must validate pH sensitivity for each reaction type.
  • Decomposition Kinetics : Arrhenius parameters in are specific to gas-phase studies; solution-phase behavior may differ due to solvation effects, necessitating empirical validation.

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